3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione
Description
3-[(4-Methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiophene-1,1-dione core substituted with a 4-methylphenylsulfanyl group. The compound’s structure includes a sulfanyl (-S-) linker between the thiophene-1,1-dione ring and the 4-methylphenyl group, which influences its electronic and steric properties.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-9-2-4-10(5-3-9)14-11-6-7-15(12,13)8-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBQTBMQSNUQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 4-methylthiophenol with a suitable thiophene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione
3-Acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-thiophene-1,1-dione
- Structural Difference : Incorporates an acetyl group at position 3 and a sulfonyl (-SO₂-) group instead of sulfanyl (-S-).
- Impact : The sulfonyl group enhances oxidation stability but reduces nucleophilicity compared to the sulfanyl analog. The acetyl group introduces steric hindrance and may affect solubility .
- Molecular Formula : C₁₃H₁₄O₅S₂; Molecular Weight : 314.38 g/mol .
3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Structural Difference : Features a benzothiadiazine core instead of a thiophene ring, with additional methyl substituents.
- The methyl groups may improve lipophilicity .
- Molecular Formula : C₁₇H₁₈N₂O₂S₂; Molecular Weight : 346.5 g/mol .
Physicochemical Properties
Reactivity and Spectral Data
- Reactivity: The sulfanyl group in the parent compound is more nucleophilic than sulfonyl analogs, making it prone to oxidation or alkylation reactions .
Spectral Comparison :
- IR Spectroscopy : Expected S=O stretches at ~1150–1300 cm⁻¹ (thiophene-1,1-dione) and C-S stretches at ~600–700 cm⁻¹. The 4-methylphenyl group would show C-H bending (~830 cm⁻¹ for para-substitution) .
- ¹H NMR : Aromatic protons of the 4-methylphenyl group would resonate as a singlet at δ ~7.2–7.4 ppm, with the methyl group at δ ~2.3 ppm. The 4-chloro analog would show downfield shifts for aromatic protons due to the electron-withdrawing effect .
Biological Activity
3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione (CAS Number: 32140-61-7) is a sulfur-containing heterocyclic compound notable for its unique structure, which includes a thiophene ring and a 4-methylphenylsulfanyl group. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C11H12O2S2
- Molar Mass : 240.34 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 463.4 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert effects by binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic outcomes in various applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such thiophene derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that related compounds displayed effective inhibition against various strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has been observed to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and biological evaluation of thiophene derivatives, including this compound. The study reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- Results : The compound exhibited IC50 values in the low micromolar range across all tested cell lines, indicating potent anticancer activity.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-(4-methylphenyl)sulfanylpropanoic acid | Similar structure | Moderate | Low |
| 3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin | Different structure | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for 3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction yields be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or cycloaddition reactions. For example, analogs in the 2,5-dihydrothiophene-1,1-dioxide series are synthesized using solvent systems like hexane–acetone (3:1) under reflux, achieving yields of ~28–34% . Optimization strategies include:
- Solvent polarity adjustment to enhance intermediate solubility.
- Temperature control to minimize side reactions.
- Catalyst screening (e.g., Lewis acids) to accelerate kinetics.
Characterize intermediates via TLC or HPLC to monitor progress.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the thiophene-dione ring (δ ~3.5–4.5 ppm for dihydro protons) and aryl sulfanyl groups (δ ~7.0–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm S=O stretches (~1150–1300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve stereochemistry and bond lengths (e.g., mean C–C bond length = 0.004 Å in related structures) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Q. How can researchers assess the compound’s solubility and stability for experimental use?
Methodological Answer:
- Solubility screening : Test in polar (DMSO, acetone) and nonpolar (hexane) solvents. Monitor dissolution via UV-Vis spectroscopy.
- Stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfanyl group incorporation in this compound?
Methodological Answer:
Q. How can environmental fate studies be designed to evaluate its ecological impact?
Methodological Answer: Adopt a tiered approach from Project INCHEMBIOL :
- Phase 1 (Lab) : Measure log Kow (octanol-water partition coefficient) and hydrolysis half-life.
- Phase 2 (Microcosm) : Track abiotic/biotic degradation in soil-water systems via LC-MS.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) over 12–24 months.
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystal growth : Use slow evaporation in solvent mixtures (e.g., CHCl₃/MeOH) to obtain high-quality crystals.
- Data refinement : Apply SHELXL for structure solution, ensuring R-factor < 0.06 and data-to-parameter ratio > 15 .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions.
Q. What computational tools predict its reactivity in catalytic or photochemical applications?
Methodological Answer:
- Molecular dynamics (MD) : Simulate excited-state behavior under UV irradiation to identify reactive intermediates.
- Docking studies : Model interactions with catalytic enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Reaction pathway mapping : Employ Gaussian or ORCA to calculate free-energy profiles for key transformations .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
Methodological Answer:
- Error analysis : Quantify solvent effects (e.g., PCM models) and conformational averaging in NMR simulations.
- Paramagnetic relaxation : Assess if trace metals (e.g., Fe³⁺) distort experimental shifts.
- Benchmarking : Compare results against high-level methods (CCSD(T)) to validate DFT functionals .
Q. What role does this compound play in advanced material science (e.g., conductive polymers)?
Methodological Answer:
- Electrochemical profiling : Perform cyclic voltammetry to identify redox-active moieties (e.g., thiophene-dione).
- Polymer doping : Incorporate into polythiophene matrices and measure conductivity via four-probe techniques.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 500°C for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
